1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione
Overview
Description
1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two benzylpiperazine groups attached to a pentane-1,5-dione backbone. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione typically involves a multi-step process. One common method includes the reaction of 1,5-dibromopentane with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders such as anxiety and depression.
Biological Research: The compound is used in studies investigating the mechanisms of neurotransmission and the effects of receptor antagonists on behavior.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate serotonergic transmission, which is implicated in the regulation of mood and anxiety . This interaction can lead to changes in neurotransmitter levels and neuronal activity, ultimately affecting behavior and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A simpler analog that also interacts with neurotransmitter receptors but lacks the additional functional groups present in 1,5-Bis(4-benzylpiperazin-1-yl)pentane-1,5-dione.
3-Methoxyquinoxalin-2-yl methanone: Another compound with similar receptor interactions but different structural features.
Uniqueness
This compound is unique due to its dual benzylpiperazine groups and pentane-1,5-dione backbone, which confer specific chemical and biological properties. This structural uniqueness allows for distinct interactions with molecular targets and potential therapeutic applications.
Properties
IUPAC Name |
1,5-bis(4-benzylpiperazin-1-yl)pentane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-18-14-28(15-19-30)22-24-8-3-1-4-9-24)12-7-13-27(33)31-20-16-29(17-21-31)23-25-10-5-2-6-11-25/h1-6,8-11H,7,12-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKNPVXJKBRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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